3-Acetyl-5-methylbenzoic acid
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Overview
Description
3-Acetyl-5-methylbenzoic acid is an organic compound with the molecular formula C10H10O3 It is a derivative of benzoic acid, characterized by the presence of an acetyl group at the third position and a methyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-5-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylbenzoic acid with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of 3-carboxy-5-methylbenzoic acid.
Reduction: Formation of 3-(hydroxyethyl)-5-methylbenzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Acetyl-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with anti-inflammatory or antimicrobial properties.
Industry: It is utilized in the production of dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 3-acetyl-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The acetyl group can undergo nucleophilic attack, leading to the formation of various intermediates that participate in biochemical reactions .
Comparison with Similar Compounds
- 3-Acetoxy-2-methylbenzoic acid
- 2,3-Dimethoxybenzoic acid
- 4-Acetyl-2-methylbenzoic acid
Comparison: 3-Acetyl-5-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and properties. Compared to 3-acetoxy-2-methylbenzoic acid, it has a different functional group arrangement, leading to distinct chemical behavior. Similarly, 2,3-dimethoxybenzoic acid and 4-acetyl-2-methylbenzoic acid have different substitution patterns, affecting their applications and reactivity .
Properties
Molecular Formula |
C10H10O3 |
---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
3-acetyl-5-methylbenzoic acid |
InChI |
InChI=1S/C10H10O3/c1-6-3-8(7(2)11)5-9(4-6)10(12)13/h3-5H,1-2H3,(H,12,13) |
InChI Key |
KCVQFZNMWTYVDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)O)C(=O)C |
Origin of Product |
United States |
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